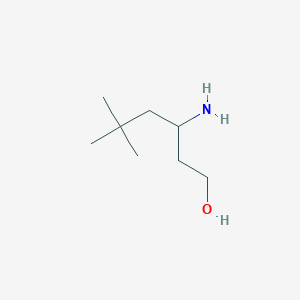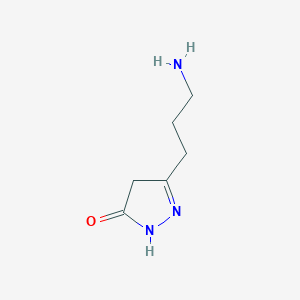
1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (Natriumsalz)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a lysophospholipid containing myristic acid (14:0) at the sn-1 position. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . It is also known by its IUPAC name, sodium 2,3-dihydroxypropyl (®-2-hydroxy-3-(tetradecanoyloxy)propyl) phosphate .
Wissenschaftliche Forschungsanwendungen
1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid biochemistry and the generation of artificial membranes.
Biology: This compound is utilized in the study of membrane dynamics and interactions with proteins.
Medicine: It is employed in the development of lipid-based drug delivery systems, enhancing the delivery and efficacy of therapeutic agents.
Biochemische Analyse
Biochemical Properties
The role of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) in biochemical reactions is primarily related to its function as a lysophospholipid . It interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of micelles, liposomes, and other types of artificial membranes . The exact nature of these interactions depends on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) on cells and cellular processes are diverse. It can influence cell function by participating in the formation of artificial membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the biochemical environment.
Molecular Mechanism
The molecular mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its interactions with other biomolecules to form artificial membranes . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects. The exact mechanism depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of myristic acid with glycerol derivatives, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors to maintain precise reaction conditions. The purity of the final product is typically ensured through various purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in various biological processes.
Reduction: Reduction reactions can modify the functional groups on the glycerol backbone.
Substitution: This compound can participate in substitution reactions where the phosphate group can be replaced with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids with different functional groups .
Wirkmechanismus
The mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity by altering the local lipid environment. This compound can also serve as a substrate for enzymes involved in lipid metabolism, thereby participating in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): This compound also contains myristic acid but has two acyl chains, making it more hydrophobic and less soluble in water.
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol: Similar to the compound but with slight variations in the glycerol backbone and phosphate group.
Uniqueness: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. Its ability to interact with both hydrophobic and hydrophilic environments makes it particularly useful in drug delivery and membrane studies .
Eigenschaften
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)27-15-19(23)17-29-30(25,26)28-16-18(22)14-21;/h18-19,21-23H,2-17H2,1H3,(H,25,26);/q;+1/p-1/t18?,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHJESQIJHKLBB-SQTGWKPBSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)

![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)






![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![1-Ethyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2590970.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
